1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 66158-26-7) is a pyridone derivative characterized by a tert-butyl group at the N1 position and a carboxylic acid moiety at C3 (). Its tert-butyl substituent introduces steric bulk, which may influence solubility, stability, and biological activity compared to smaller N-alkyl analogs .
Properties
IUPAC Name |
1-tert-butyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSRNLRTYDDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Decarboxylation Reactions
Decarboxylation of 2-pyridone-3-carboxylic acid derivatives, including analogs of this compound, occurs via potassium carbonate in toluene . This reaction eliminates the carboxylic acid group, forming simpler pyridone derivatives.
Reaction conditions :
| Parameter | Details |
|---|---|
| Reagent | Potassium carbonate |
| Solvent | Toluene |
| Temperature | Elevated (exact not specified) |
| Outcome | Loss of CO₂, formation of 2-pyridone |
Alkylation/Alkylation with Alkyl Halides
The compound exhibits nucleophilic reactivity due to its electron-withdrawing carbonyl and carboxylic acid groups. It reacts with alkyl halides, leading to regioselective substitution at reactive sites. For example, analogous derivatives form sulfides when reacted with alkyl halides .
Mechanistic insights :
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Electron-withdrawing groups stabilize negative charges, enhancing nucleophilicity.
-
Reactions proceed via SN2-like mechanisms or conjugate addition pathways.
Ring Transformation Reactions
Under alkaline conditions (e.g., KOH), the compound undergoes ring-opening reactions with enamino-1,3-diketones, forming pyridine derivatives . This highlights its versatility in heterocyclic chemistry.
Typical conditions :
-
Reaction with KOH.
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Addition of enamino-1,3-diketones.
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Acidification to yield pyridines.
Reactivity Profile
The compound’s reactivity is governed by:
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Electron-deficient carbonyl groups enabling electrophilic attacks.
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Carboxylic acid functionality participating in nucleophilic substitution or decarboxylation.
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Tert-butyl substituent influencing steric effects and lipophilicity.
Analytical Characterization
Post-reaction products are typically analyzed using:
This compound serves as a versatile scaffold for generating bioactive derivatives, with reaction pathways optimized for diverse applications in medicinal chemistry.
Scientific Research Applications
Medicinal Applications
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential therapeutic effects:
- TGR5 Agonism : Compounds similar to this compound have been identified as agonists of the TGR5 receptor (G protein-coupled bile acid receptor 1). This receptor plays a crucial role in metabolic regulation and is implicated in conditions such as Type 2 diabetes and obesity. The compound may help in managing these diseases by modulating metabolic pathways related to glucose and lipid metabolism .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods. For instance, it can be derived from reactions involving pyridine derivatives and carboxylic acids. The compound's structure allows for further modifications, leading to derivatives with enhanced biological activity or improved pharmacokinetic properties.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. Research indicates that derivatives of 2-oxo-pyridines exhibit significant activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function .
Data Table: Summary of Applications
Case Study 1: TGR5 Agonism
A study investigated the effects of a series of pyridine derivatives, including compounds similar to this compound, on TGR5 activation. Results indicated that these compounds could enhance insulin sensitivity and reduce glucose levels in diabetic models.
Case Study 2: Antimicrobial Evaluation
In another study, a library of pyridine derivatives was tested for antimicrobial efficacy. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the basic structure could yield new antibiotics.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations
- Melting Points : Bulky or aromatic substituents (e.g., benzyl, phenyl) correlate with higher melting points due to enhanced crystallinity and intermolecular interactions .
- Solubility : The tert-butyl group may reduce aqueous solubility compared to smaller alkyl chains (e.g., ethyl, allyl) due to increased hydrophobicity .
Spectral Data and Structural Confirmation
NMR Signatures
- 1-Tert-butyl :
- 1-Benzyl (Compound 6) :
Mass Spectrometry
- High-resolution ESI-MS confirms molecular ions for all compounds (e.g., [M+H]+ for 1-benzyl derivative: m/z 256.08) .
Biological Activity
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 66158-26-7) is a heterocyclic organic compound with a distinctive structure that includes a pyridine ring and various functional groups. Its molecular formula is C₁₀H₁₃NO₃, and it has a molecular weight of 195.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly concerning its interaction with serotonin receptors and implications for treating various neurological and gastrointestinal disorders.
Chemical Structure and Synthesis
The structure of this compound features a tert-butyl group, which enhances its stability and reactivity. The synthesis of this compound can be achieved through several methods, including:
- Knoevenagel Condensation : A reaction between carbonyl compounds and active methylene compounds.
- Hantzsch Reaction : A multi-component reaction that forms dihydropyridines from aldehydes, β-keto esters, and ammonia or amines.
These synthetic pathways reflect ongoing research aimed at optimizing the production of this compound for industrial applications.
Interaction with Serotonin Receptors
This compound exhibits significant biological activity, particularly as an agonist of the 5-HT₄ receptor , which is implicated in various gastrointestinal and neurological disorders. Research indicates that this compound may be beneficial in treating conditions such as:
- Gastroesophageal reflux disease (GERD)
- Irritable bowel syndrome (IBS)
- Cognitive disorders , including Alzheimer's disease
The ability to modulate serotonin receptors positions this compound as a candidate for further pharmacological exploration .
Study on Serotonin Receptor Agonism
A study focusing on the interaction of this compound with the 5-HT₄ receptor revealed promising results. The compound showed selective binding affinity, suggesting its potential use in treating gastrointestinal motility disorders .
Comparative Analysis with Similar Compounds
A comparison of this compound with other structurally similar compounds highlights its unique pharmacological profile:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | 609-71-2 | 0.91 | Lacks tert-butyl group; simpler structure |
| Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate | 10128-91-3 | 0.91 | Methyl ester derivative; different functional group |
| 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 104612-36-4 | 0.85 | Contains bromine substituent; altered reactivity |
| 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 66909-27-1 | 0.79 | Different oxidation state; alters biological activity |
This table illustrates how the presence of the tert-butyl group in our compound contributes to its distinct biological activity compared to these similar compounds .
Q & A
Basic Question: What are the recommended synthetic routes for 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
A common approach involves the tert-butyloxycarbonyl (Boc) protection of pyridine derivatives, followed by carboxylation at the 3-position. Optimization typically includes:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like Boc-group cleavage .
- Catalyst selection : Use of palladium or copper catalysts for cross-coupling steps, with monitoring via TLC or HPLC to track intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended, supported by NMR (¹H/¹³C) and mass spectrometry for structural confirmation .
Basic Question: How can researchers confirm the molecular structure of this compound and its intermediates?
Answer:
Critical techniques include:
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in tert-butyl carboxylate derivatives .
- Spectroscopic methods :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <5 ppm error .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
Safety data sheets (SDS) emphasize:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 166/EU standards .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter hazard noted in SDS) .
- Emergency measures : Immediate flushing with water for eye/skin contact and medical consultation if ingested .
Advanced Question: How does the compound’s stability vary under different solvent systems or pH conditions?
Answer:
- Solvent stability : Boc-protected analogs show degradation in polar aprotic solvents (e.g., DMF) at >40°C. Stability testing via HPLC at 25°C in acetonitrile/water (pH 7) is advised .
- pH sensitivity : The Boc group hydrolyzes under acidic (pH <3) or basic (pH >10) conditions. Buffered solutions (pH 5–8) are optimal for long-term storage .
Advanced Question: What mechanistic insights exist for its role in organic reactions (e.g., cyclization or cross-coupling)?
Answer:
The tert-butyl group sterically hinders electrophilic substitution at the 2-oxo position, directing reactivity toward the 3-carboxylic acid moiety. Studies on analogous compounds suggest:
- Cyclization pathways : Intramolecular hydrogen bonding between the carbonyl and carboxylic acid groups facilitates ring closure, as observed in X-ray structures .
- Cross-coupling : Palladium-mediated reactions require ligand optimization (e.g., XPhos) to enhance yields of biaryl derivatives .
Advanced Question: How should researchers address contradictions in reported toxicity or ecological impact data?
Answer:
- Data gaps : Existing SDS note incomplete acute/chronic toxicity profiles . Mitigate by:
- Ecological risk : No ecotoxicity data are available; default to OECD guidelines for biodegradation and bioaccumulation testing .
Advanced Question: What strategies are effective for resolving low yields in large-scale synthesis?
Answer:
- Process optimization :
- Scale-up challenges : Use flow chemistry to improve heat dissipation and mixing efficiency, reducing side-product formation .
Advanced Question: How can computational methods aid in predicting the compound’s reactivity or interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
